molecular formula C17H28ClNO2 B055142 De(2,3-dihydroxy) Nadolol Hydrochloride CAS No. 15148-92-2

De(2,3-dihydroxy) Nadolol Hydrochloride

Cat. No.: B055142
CAS No.: 15148-92-2
M. Wt: 313.9 g/mol
InChI Key: ZJWAFMBEJASHPQ-UHFFFAOYSA-N
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Description

De(2,3-dihydroxy) Nadolol Hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is a derivative of Nadolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the nadolol molecule, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De(2,3-dihydroxy) Nadolol Hydrochloride typically involves the hydroxylation of Nadolol. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of Nadolol.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

De(2,3-dihydroxy) Nadolol Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its beta-adrenergic antagonist properties.

    Medicine: Investigated for its potential therapeutic applications, including its effects on cardiovascular health.

    Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the production of Nadolol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nadolol: The parent compound, used primarily for its beta-blocking properties.

    Propranolol: Another non-selective beta-blocker with similar therapeutic uses.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

Uniqueness

De(2,3-dihydroxy) Nadolol Hydrochloride is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nadolol. This modification can potentially lead to differences in its efficacy, metabolism, and side effect profile.

Properties

IUPAC Name

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWAFMBEJASHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert.-butyl)-3-azetidinol and 5,6,7,8-tetrahydro-α-naphthol were reacted in the same manner as in Example 1 to form 1-(5,6,7,8-tetrahydro-α-naphthoxy)-3-(tert.-butylamino)-2-propanol. A hydrochloric acid gas was blown into the obtained propanol. As a result 1-(5,6,7,8-tetrahydro-1-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 148°-150° C was obtained. The yield was 70%.
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